Thiotriazoline
Overview
Description
Thiotriazoline, also known as Tiazotic acid, is an antioxidant. It is marketed under the brand names Thiotriazoline, Tiokor among others in Russia, Ukraine, Uzbekistan as the treatment of ischemic heart diseases . It is proposed to be a hepatoprotective, wound-healing, and antiviral agent .
Synthesis Analysis
A combined molecular mechanics and quantum chemistry modeling was performed for the investigation of the structure and relative stability of two- and three-component complexes formed by the antituberculosis agent isoniazid with morpholinium (3-methyl-1,2,4-triazol-5-yl)thioacetate (MTTA) . The calculations showed that stable complexes of isoniazid with this thiatriazoline are possible both in the gas phase and in aqueous solution .Molecular Structure Analysis
A comprehensive study of two polymorphic modifications of morpholin-4-ium 2- (5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate (trade mark “thiotriazoline”) within an approach based on the comparison of pairwise interaction energies has revealed the dependence of the crystal structure on the crystallization conditions .Chemical Reactions Analysis
The formation of two-component complexes between isoniazid and MTTA without involving morpholine is considerably less favored . Thus, morpholine may be considered as a component facilitating the formation of isoniazid complexes with MTTA .Physical And Chemical Properties Analysis
Thiotriazoline is characterized by stable physical-chemical and rheological properties, and has a neutral pH .Scientific Research Applications
Dental Health and Urinary Pathologies : Thiotriazoline, combined with Zinc Oxide and Chlorhexidine bigluconate, was found effective in treating periodontal tissue diseases in patients with urinary system pathologies, offering better outcomes than traditional treatments (Kilmukhametova et al., 2021).
Gynecological Health : In women with chronic inflammatory diseases of the uterine appendages, Thiotriazoline, as part of complex treatment, demonstrated efficacy in improving the general health state, reducing clinical symptoms of inflammation, and normalizing changes in lipid peroxide oxidation and antioxidant systems (Резниченко et al., 2019).
Gastrointestinal Health : The subserous introduction of Thiotriazoline showed benefits in the normal flow of regenerative processes in the anastomosis zone under chronic stress, providing anti-inflammatory action and reducing hyperplastic changes (Dusyk et al., 2017).
Cardiovascular and Liver Health : Thiotriazoline was effective in the treatment of myocardial infarction combined with non-alcoholic fatty liver disease, showing protective properties and contributing to better cardiac and liver health outcomes (Kinoshenko et al., 2017).
Dermatological and Respiratory Health : Thiotriazoline showed a decline in stable nitric oxide metabolites and improved L-arginine content in the blood during experimental contact dermatitis and pneumonia, suggesting its potential in these conditions (Regeda-Furdychko, 2020).
Oncology : In cancer patients, particularly those with non-Hodgkin’s lymphomas undergoing chemotherapy, Thiotriazoline demonstrated cardioprotective effects, reducing cardiovascular risks associated with cancer treatments (Koltsov & Tyrenko, 2022).
Post-COVID-19 Syndrome : Thiotriazoline improved clinical parameters in patients with post-COVID-19 syndrome, indicating its role in mitigating long-term effects of the virus (Belenichev et al., 2022).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.C4H9NO/c1-3-6-5(8-7-3)11-2-4(9)10;1-3-6-4-2-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYQJZMDTZWNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiotriazoline | |
CAS RN |
357172-63-5 | |
Record name | Thiotriazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357172635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIOTRIAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80FD3I7462 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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